

# Standardized Protocol for the Extraction of Notoginsenoside T1 from Panax notoginseng

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Notoginsenoside T1

Cat. No.: B1436153

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Notoginsenoside T1** is a dammarane-type triterpenoid saponin found in the roots of Panax notoginseng. As a member of the ginsenoside family, it is of significant interest to researchers for its potential pharmacological activities. This document provides a detailed, standardized protocol for the extraction and purification of **Notoginsenoside T1**, based on established methodologies for the isolation of saponins from P. notoginseng. The protocol is designed to be a reliable starting point for researchers, ensuring reproducibility and high-quality yields for further scientific investigation.

## I. Quantitative Data Summary

The following table summarizes typical extraction parameters and expected yields for ginsenosides from Panax notoginseng, which can be adapted and optimized for **Notoginsenoside T1**.

Parameter	Value/Range	Reference Compound(s)	Source
Extraction Method	Ultrasound-Assisted Extraction (UAE)	Notoginsenoside Fc, General Ginsenosides	<a href="#">[1]</a> <a href="#">[2]</a>
Plant Material	Dried roots of Panax notoginseng	Notoginsenoside T1	<a href="#">[3]</a>
Solvent	70-90% Ethanol	Total Saponins, Flavonoids	<a href="#">[4]</a> <a href="#">[5]</a>
Solvent-to-Solid Ratio	10:1 to 20:1 (mL/g)	Notoginsenoside Fc, Flavonoids	<a href="#">[1]</a> <a href="#">[5]</a>
Ultrasonic Power	200 W	Flavonoids	<a href="#">[5]</a>
Ultrasonic Frequency	40 kHz	Flavonoids	<a href="#">[5]</a>
Extraction Temperature	40-60 °C	General Ginsenosides	<a href="#">[2]</a>
Extraction Time	60-90 minutes	Notoginsenoside Fc, Flavonoids	<a href="#">[1]</a> <a href="#">[5]</a>
Purification Method	Macroporous Resin & Column Chromatography	Notoginsenoside Fc, General Saponins	<a href="#">[1]</a>
Expected Purity	>90%	Notoginsenoside Fc	<a href="#">[1]</a>

## II. Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of **Notoginsenoside T1**.

### A. Raw Material Preparation

- Obtain high-quality, dried roots of Panax notoginseng.
- Wash the roots thoroughly to remove any soil and debris.

- Dry the roots in a ventilated oven at 50-60°C until a constant weight is achieved.
- Grind the dried roots into a fine powder (60-80 mesh) using a laboratory mill.
- Store the powdered material in a desiccator to prevent moisture absorption.

## B. Ultrasound-Assisted Extraction (UAE) of Notoginsenoside T1

- Weigh 100 g of the dried *P. notoginseng* root powder and place it into a 2000 mL flask.
- Add 1500 mL of 80% ethanol to the flask, resulting in a 15:1 solvent-to-solid ratio.
- Place the flask in an ultrasonic bath with temperature control.
- Set the ultrasonic frequency to 40 kHz and the power to 200 W.
- Set the extraction temperature to 50°C.
- Perform the ultrasonic-assisted extraction for 90 minutes.
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

## C. Purification of Notoginsenoside T1

### 1. Macroporous Resin Column Chromatography (Initial Purification)

- Resuspend the crude extract in deionized water.
- Prepare a column with HPD-100 macroporous resin, pre-washed with ethanol and then equilibrated with deionized water.
- Load the aqueous extract onto the column.

- Wash the column with 2-3 column volumes of deionized water to remove sugars and other polar impurities.
- Elute the saponins with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 90% ethanol).
- Collect the fractions and monitor the presence of **Notoginsenoside T1** using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Combine the fractions containing the highest concentration of **Notoginsenoside T1**.
- Concentrate the combined fractions using a rotary evaporator.

## 2. Silica Gel Column Chromatography (Fine Purification)

- Dissolve the enriched saponin fraction in a minimal amount of methanol.
- Prepare a silica gel column (200-300 mesh) packed with a suitable solvent system (e.g., chloroform-methanol-water).
- Load the sample onto the column.
- Elute the column with a gradient of increasing polarity, for example, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol and water.
- Collect the fractions and analyze them by HPLC to identify those containing pure **Notoginsenoside T1**.
- Combine the pure fractions and evaporate the solvent to obtain purified **Notoginsenoside T1**.

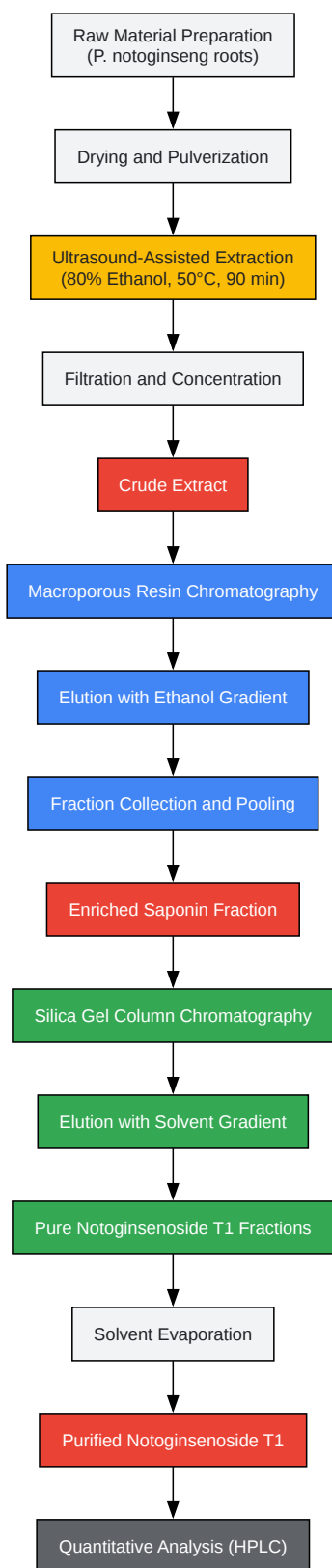
## D. Quantitative Analysis by HPLC

- Chromatographic Conditions:
  - Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm).
  - Mobile Phase: A gradient of acetonitrile (A) and water (B).

- Gradient Program: A suitable gradient to separate **Notoginsenoside T1** from other saponins.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 203 nm.
- Standard Preparation: Prepare a stock solution of **Notoginsenoside T1** standard in methanol and create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve a known amount of the purified extract in methanol and filter through a 0.45 µm syringe filter.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
- Quantification: Calculate the concentration of **Notoginsenoside T1** in the sample by comparing its peak area with the calibration curve.

### III. Visualizations

#### Experimental Workflow

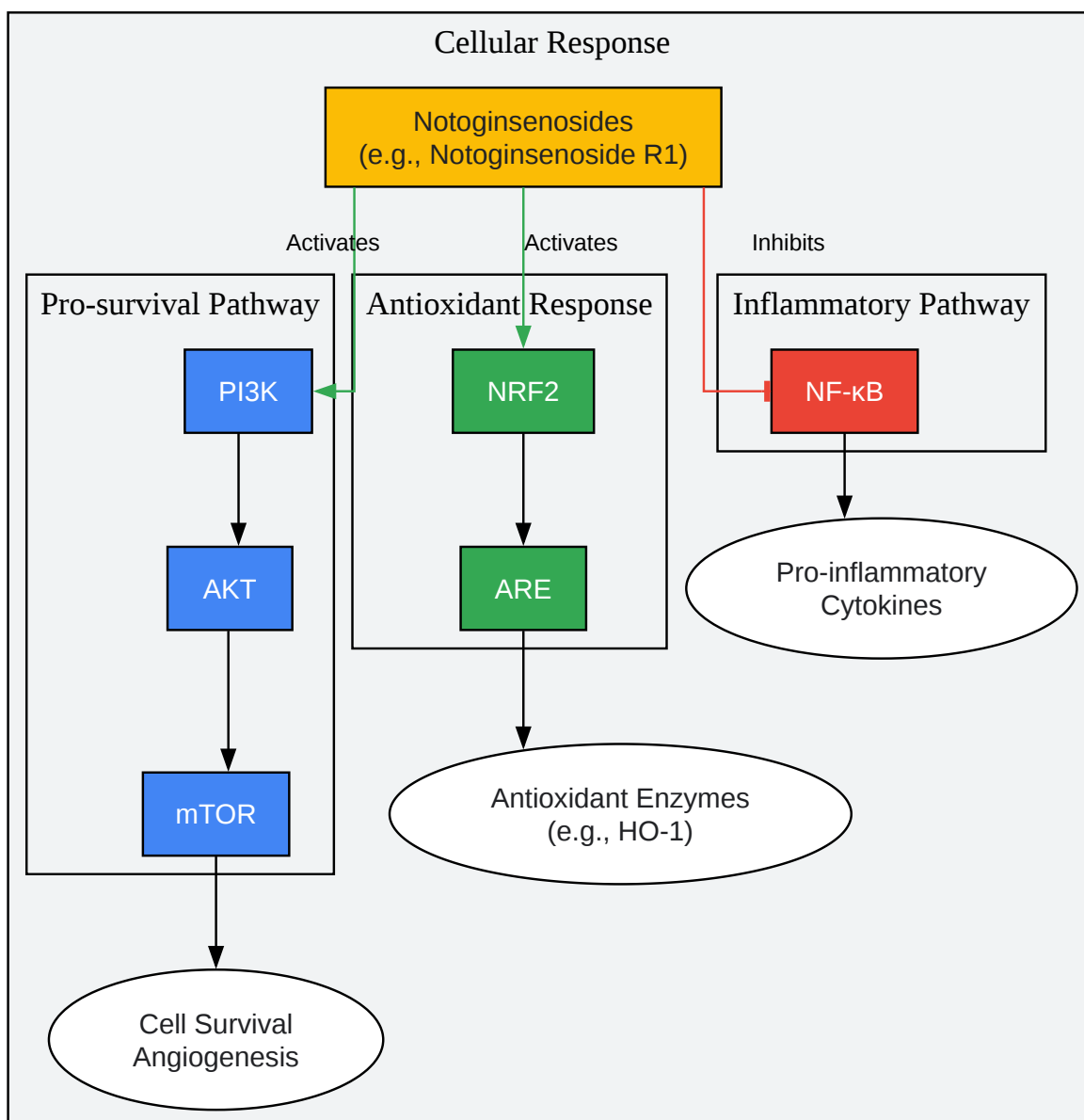


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Caption: Workflow for **Notoginsenoside T1** Extraction and Purification.

## Potential Signaling Pathways of Notoginsenosides

While the specific signaling pathways of **Notoginsenoside T1** are still under investigation, related ginsenosides like Notoginsenoside R1 have been shown to modulate several key cellular pathways. This diagram illustrates a potential mechanism of action based on the known activities of similar compounds.[6][7][8]



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Caption: Potential Signaling Pathways Modulated by Notoginsenosides.

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